molecular formula C2H7NO2P+ B1339957 (2-Aminoethyl)phosphinic acid CAS No. 85618-16-2

(2-Aminoethyl)phosphinic acid

Cat. No.: B1339957
CAS No.: 85618-16-2
M. Wt: 108.06 g/mol
InChI Key: WDGPBZIWVBCDOP-UHFFFAOYSA-O
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Description

(2-Aminoethyl)phosphinic acid is a phosphonic acid derivative characterized by the presence of an aminoethyl group attached to the phosphorus atom

Biochemical Analysis

Biochemical Properties

(2-Aminoethyl)phosphinic acid plays a crucial role in biochemical reactions, particularly as a phosphorus source for various microorganisms. It is known to interact with several enzymes and proteins, including those involved in phosphorus metabolism. For instance, this compound can serve as a substrate for phosphonatase enzymes, which catalyze the cleavage of the C-P bond, releasing inorganic phosphate . Additionally, it has been shown to interact with transport proteins that facilitate its uptake and distribution within cells .

Cellular Effects

The effects of this compound on cellular processes are diverse and significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the growth and proliferation of certain bacterial species by serving as a phosphorus source . It also impacts the expression of genes involved in phosphorus uptake and utilization, thereby influencing overall cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific enzymes, either inhibiting or activating their activity. For instance, this compound has been shown to inhibit certain phosphatases, thereby regulating the levels of phosphorylated intermediates within the cell . Additionally, it can influence gene expression by acting as a signaling molecule that modulates transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under various conditions, but it can degrade over extended periods, leading to changes in its biochemical activity . Long-term exposure to this compound has been observed to affect cellular function, including alterations in metabolic pathways and enzyme activities .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can serve as a beneficial phosphorus source, supporting normal cellular functions and growth . At high doses, this compound may exhibit toxic effects, including disruptions in metabolic processes and potential adverse effects on organ function . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to phosphorus metabolism. It interacts with enzymes such as phosphonatases and phosphonopyruvate hydrolase, which catalyze the breakdown of phosphonic acids . These interactions influence metabolic flux and the levels of various metabolites within the cell, thereby impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These proteins help in the uptake of this compound from the extracellular environment and its subsequent distribution to various cellular compartments . The localization and accumulation of this compound within cells can affect its biochemical activity and overall cellular function .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. It is often directed to particular cellular compartments, such as the cytoplasm or organelles, through targeting signals and post-translational modifications . These localization patterns are crucial for the proper functioning of this compound in various biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminoethyl)phosphinic acid typically involves the reaction of ethylenediamine with phosphorous acid. The reaction is carried out under controlled conditions, often involving the use of a solvent such as water or an organic solvent. The reaction mixture is heated to facilitate the formation of the desired product. The general reaction can be represented as follows:

H2NCH2CH2NH2+H3PO3H2NCH2CH2P(O)(OH)2+NH3\text{H}_2\text{NCH}_2\text{CH}_2\text{NH}_2 + \text{H}_3\text{PO}_3 \rightarrow \text{H}_2\text{NCH}_2\text{CH}_2\text{P(O)(OH)}_2 + \text{NH}_3 H2​NCH2​CH2​NH2​+H3​PO3​→H2​NCH2​CH2​P(O)(OH)2​+NH3​

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2-Aminoethyl)phosphinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can convert the phosphinic acid group to phosphine derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted aminoethylphosphinic acid derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2-Aminoethyl)phosphinic acid is used as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions makes it valuable in catalysis and material science.

Biology

In biological research, this compound is studied for its role as a phosphorus source for microorganisms. It is also used in the synthesis of biologically active compounds, including enzyme inhibitors and antimicrobial agents.

Medicine

In medicine, this compound derivatives are explored for their potential therapeutic applications. These include the development of drugs targeting specific enzymes and metabolic pathways.

Industry

Industrially, this compound is used in the production of flame retardants, water treatment chemicals, and agricultural products. Its unique chemical properties make it suitable for various industrial applications.

Comparison with Similar Compounds

Similar Compounds

    (2-Aminoethyl)phosphonic acid: Similar in structure but contains a phosphonic acid group instead of a phosphinic acid group.

    (2-Aminoethyl)phosphine oxide: Contains a phosphine oxide group, offering different chemical reactivity.

    (2-Aminoethyl)phosphonate: Another related compound with distinct chemical properties.

Uniqueness

(2-Aminoethyl)phosphinic acid is unique due to its specific combination of an aminoethyl group and a phosphinic acid group. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

2-aminoethyl-hydroxy-oxophosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6NO2P/c3-1-2-6(4)5/h1-3H2/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDGPBZIWVBCDOP-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C[P+](=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7NO2P+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

108.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Does the research offer any insights into the potential applications of (2-Aminoethyl)phosphinic acid?

A1: Unfortunately, the provided research papers do not delve into the applications of this compound. The focus of the first paper is primarily on the synthesis and basic characterization of bis(aminoalkyl)phosphinic acids. The second paper investigates interspecific competition between cyanobacteria species on different phosphorus sources and doesn't involve this compound. Therefore, we cannot deduce any specific applications from these research articles.

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